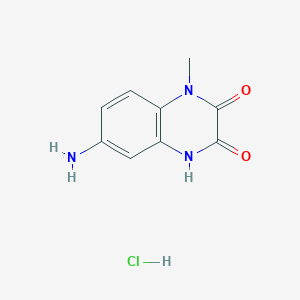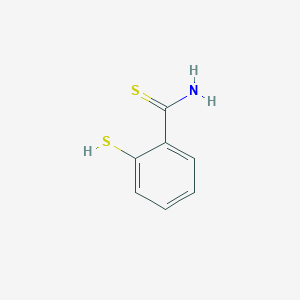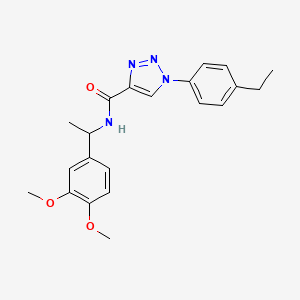
methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate is a compound that can be associated with a class of substances that include various carbamate derivatives. These compounds are of interest due to their potential biological activities and presence in various matrices, including food and beverages. Although the specific compound is not directly studied in the provided papers, related carbamate compounds such as ethyl carbamate (EC) and methyl 5-hydroxy-2-benzimidazole carbamate (5-HBC) have been analyzed for their presence in food and beverages, as well as for their biological activities, including anticancer properties .
Synthesis Analysis
The synthesis of carbamate derivatives often involves the reaction of alcohols with isocyanates or urea derivatives. For instance, the synthesis of ethyl carbamate occurs through a reaction between ethanol and either cyanate or N-carbamyl compounds . Similarly, the synthesis of various bis(hydroxymethyl) carbamate derivatives of benzo[g]indoles was prepared for biological activity evaluation . Although the exact synthesis route for this compound is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of carbamate derivatives is characterized by the presence of a carbamate group (-NHCOO-) linked to an alkyl or aryl group. The structure of the compound suggests the presence of an indole moiety, which is known for its biological relevance, particularly in the context of anticancer activity . The indole ring system is a common feature in many natural products and pharmaceuticals.
Chemical Reactions Analysis
Carbamate compounds can undergo various chemical reactions, including hydrolysis and reactions with other functional groups. For example, ethyl carbamate can react with 9-xanthydrol to form xanthyl ethyl carbamate (XEC), which is used in the development of immunoassays . The reactivity of the carbamate group also plays a role in the biological activity of these compounds, as seen in the metabolism studies of ethyl [5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl]carbamate .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamate derivatives, such as solubility, stability, and reactivity, are crucial for their analysis and biological activity. For instance, the determination of methyl 5-hydroxy-2-benzimidazole carbamate in urine required the development of a high-performance liquid chromatography (HPLC) assay, which took into account the stability and extraction efficiency of the compound . The physical properties of these compounds, such as their boiling and melting points, are also important for their analysis in various matrices .
Applications De Recherche Scientifique
Environmental and Health Risk Assessment
Ethyl Carbamate in Alcoholic Beverages : Ethyl carbamate, a compound related to carbamates like "methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate", has been studied for its carcinogenic properties, particularly in fermented foods and alcoholic beverages. A study conducted in Korea assessed the risk of ethyl carbamate exposure from alcoholic beverages using the margin of exposure approach and cancer risk assessment, revealing the presence of ethyl carbamate in various alcoholic beverages and its potential health risks to consumers (Jung et al., 2021).
Metabolism and Toxicokinetics
Monitoring of Exposure to Carbamate Pesticides : Research on carbamate pesticides provides insight into their metabolism and potential toxicity. One study monitored the exposure of nursery workers to benomyl, a carbamate fungicide, through urinary metabolite levels, underscoring the importance of understanding carbamate metabolism for occupational health (Hoekstra et al., 1996).
Toxicokinetics of ETBE : Although not a carbamate, the study on ethyl tert-butyl ether (ETBE) offers relevant insights into the toxicokinetics of chemical compounds used in industry and their metabolic pathways, which could be analogous to those of various carbamates (Nihlen et al., 1998).
Biomonitoring and Exposure Assessment
Parabens as Environmental Chemicals : The research on parabens, which share functional similarities with carbamates, highlights the methods for detecting environmental chemicals in human samples. Studies on the occurrence of parabens and their metabolites in human urine and blood samples emphasize the significance of biomonitoring for assessing human exposure to environmental chemicals (Zhang et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-15-6-5-9-7-10(3-4-11(9)15)12(16)8-14-13(17)18-2/h3-7,12,16H,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKSURVIFDRACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3012407.png)


![Ethyl 5-[(3-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012413.png)
![5-[cyano(2-thienyl)methyl]-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B3012416.png)
![(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B3012417.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B3012418.png)


![2-[[5-[(4-Bromophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3012422.png)
![4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3012424.png)

![2-[(4-Chlorophenoxy)methyl]-1-propylbenzimidazole](/img/structure/B3012428.png)
